Cyclopentadecanone oxime serves as a valuable intermediate in the synthesis of various organic compounds. Its unique functional group, consisting of a carbonyl group (C=O) and a hydroxylamine group (N-OH), allows for diverse chemical transformations.
One prominent application involves the Beckmann rearrangement, which converts cyclopentadecanone oxime into caprolactam, a key precursor to nylon-6, a widely used synthetic fiber []. Additionally, cyclopentadecanone oxime can be employed in the synthesis of other cyclic compounds like cyclopentadecane and cyclopentadecanol through various reduction and deoximation reactions [, ].
Cyclopentadecanone oxime exhibits potential as a ligand in coordination chemistry. Its ability to form chelate complexes with metal ions stems from the presence of both donor atoms (oxygen and nitrogen) within the molecule.
Studies have shown that cyclopentadecanone oxime can complex with various metal ions, including copper, nickel, and cobalt, forming stable coordination compounds with diverse structures and properties [, ]. These complexes hold potential applications in various fields, including catalysis, material science, and medicine.
Cyclopentadecanone oxime demonstrates potential in the development of functional materials. Its long-chain aliphatic structure combined with its functional groups can influence self-assembly properties and interactions with other molecules.
Research suggests that cyclopentadecanone oxime can be incorporated into supramolecular structures like liquid crystals and self-assembled monolayers, exhibiting potential applications in sensors, drug delivery systems, and organic electronics [, ].
Cyclopentadecanone oxime is an organic compound with the molecular formula and a molecular weight of approximately 239.4 g/mol. It features an oxime functional group, which is characterized by the presence of a double bond between nitrogen and oxygen, specifically a hydroxyl group bonded to a carbon atom that is also double-bonded to a nitrogen atom. This compound is primarily recognized for its applications in fragrance formulations and has been studied for its biological properties as well.
Recent studies have highlighted the potential biological activities of cyclopentadecanone oxime. Notably, it has demonstrated:
The synthesis of cyclopentadecanone oxime typically involves the following methods:
Cyclopentadecanone oxime finds utility in various fields:
Studies focusing on interaction profiles have shown that cyclopentadecanone oxime interacts with several biological targets. Its ability to inhibit monoamine oxidase suggests potential interactions with neurotransmitter systems, which could play a role in its antidepressant effects . Further research into its binding affinities and mechanisms of action is ongoing.
Cyclopentadecanone oxime shares structural and functional characteristics with several related compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyclopentanone | A smaller ketone without an oxime group. | |
Cyclohexanone | A six-membered ring ketone, commonly used in solvents. | |
Cyclodecanone | A ten-membered ring ketone, used in fragrances but lacks the oxime functionality. | |
Cyclododecanone | Similar to cyclopentadecanone but larger; used in industrial applications. |
Cyclopentadecanone oxime stands out due to its specific biological activity and its dual role as both a fragrance ingredient and a potential therapeutic agent. Its unique structure allows for specific reactions not available to simpler ketones or larger cyclic compounds, making it valuable in both synthetic chemistry and pharmacology.